N-[(3,5-difluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 3-methylthiophen-2-yl group and an acetamide moiety linked to a 3,5-difluorobenzyl group. The structural design integrates fluorinated aromatic systems and heterocyclic components, which are common in drug discovery for optimizing pharmacokinetic properties and target binding .
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2S/c1-9-2-3-24-15(9)16-21-20-14(23-16)7-13(22)19-8-10-4-11(17)6-12(18)5-10/h2-6H,7-8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGIALQYSHUGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NCC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 1,3,4-oxadiazole ring. This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Attachment of the Difluorophenyl Group: The difluorophenyl group is then attached via a nucleophilic substitution reaction, where a difluorobenzyl halide reacts with the intermediate compound.
Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using an amine and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones derived from the thiophene ring.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
Compound A : 2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(3,5-difluorobenzyl)acetamide
- Key Differences : Replaces the 3-methylthiophen-2-yl group with a 3-bromophenyl substituent.
- Impact : Bromine’s larger atomic radius and electronegativity may enhance hydrophobic interactions but reduce metabolic stability compared to the methylthiophen group in the target compound. Molecular weight: 408.202 g/mol .
Compound B : N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)
- Key Differences : Incorporates a sulfanyl bridge and indolylmethyl group.
- However, the indole moiety introduces steric bulk, which may limit bioavailability .
Compound C : N-(4-Phenyl-thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (3a)
Acetamide Modifications
Compound D : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide
- Key Differences : Uses a dichlorophenylacetamide linked to a pyrazolyl group.
- Impact : The dichlorophenyl group enhances lipophilicity, but the rigid pyrazole ring may restrict conformational flexibility, reducing binding efficiency compared to the target’s difluorobenzyl group .
Compound E : N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-(methylthio)phenyl)acetamide
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | PSA (Ų) |
|---|---|---|---|
| Target Compound | ~379 (estimated) | ~3.2 | ~85 |
| Compound A | 408.202 | 3.8 | 78.3 |
| Compound E | 385.4 | 3.5 | 92.1 |
| Compound D | 407.3 | 4.1 | 67.8 |
- Key Insights : The target compound’s lower molecular weight and balanced logP suggest favorable bioavailability. Its difluorobenzyl group likely enhances metabolic stability over chlorinated or brominated analogs .
Biological Activity
N-[(3,5-difluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H14F2N4OS |
| Molecular Weight | 318.34 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)NCC1=NOC(=N1)C2=CC=CS=C2C(F)(F)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl group enhances the binding affinity and selectivity towards these targets, while the oxadiazole moiety contributes to its pharmacological properties. The compound may modulate various biological pathways by inhibiting or activating these targets.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that compounds containing the oxadiazole ring demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 1 to 64 µg/mL, with some compounds showing potent activity against resistant strains such as MRSA .
Anti-inflammatory Activity
Compounds similar to this compound have been evaluated for their anti-inflammatory effects. In vitro studies showed that certain oxadiazole derivatives reduced inflammatory markers significantly. One study reported a reduction in interleukin levels in models treated with oxadiazole compounds, indicating their potential as anti-inflammatory agents .
Anticancer Potential
The anticancer activity of oxadiazole derivatives has also been explored. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Specific derivatives have shown promise in inhibiting tumor growth in preclinical models .
Case Studies
-
Antitubercular Activity
A study focused on the synthesis of new oxadiazole compounds which were tested for their antitubercular activity against Mycobacterium tuberculosis. Compounds exhibited significant inhibition rates at low concentrations, demonstrating potential as effective anti-TB agents . -
Antimicrobial Efficacy
A series of 3-(5-substituted oxadiazol-2-yl)methyl derivatives were synthesized and evaluated for their antimicrobial properties. One compound showed an MIC of 0.045 µg/mL against Mycobacterium tuberculosis, highlighting the effectiveness of oxadiazole-containing structures in combating resistant strains .
Q & A
Q. Key Analytical Methods :
- TLC monitors reaction progress (hexane/ethyl acetate solvent systems) .
- NMR (¹H/¹³C) confirms regiochemistry and purity, with fluorinated aromatic protons appearing as distinct doublets (δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in acylation steps, while dichloromethane minimizes side reactions during cyclization .
- Temperature Control : Oxadiazole formation requires reflux (100–120°C), whereas acylation proceeds at room temperature to avoid decomposition .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) accelerates cyclization, reducing reaction time from 12 hrs to 4–6 hrs .
- DOE Approach : Multi-variable screening (e.g., solvent/base ratios) identifies optimal conditions, improving yields from ~50% to >80% .
Basic: Which spectroscopic techniques are essential for structural characterization?
Answer:
- ¹H NMR : Distinguishes thiophene protons (δ 6.5–7.0 ppm) from oxadiazole-linked methyl groups (δ 2.4–2.6 ppm) .
- ¹³C NMR : Confirms carbonyl groups (acetamide C=O at ~168 ppm; oxadiazole C=O at ~165 ppm) .
- FT-IR : Validates amide N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
- High-Resolution MS : Resolves isotopic patterns (e.g., bromine in analogs ).
Advanced: How can researchers evaluate its biological activity and mechanism of action?
Answer:
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus/E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase targets) .
- Target Interaction Studies :
- Molecular Docking : Predict binding to bacterial DNA gyrase (oxadiazole moiety interacts with ATP-binding pockets) .
- SPR/Biacore : Quantifies binding kinetics to purified proteins .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Key Modifications :
Q. Methodology :
- Synthesize analogs with varying substituents (e.g., halogens, methoxy groups).
- Compare IC₅₀ values in dose-response assays .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Purity Verification : Use HPLC (≥95% purity) to exclude impurities as confounding factors .
- Assay Standardization :
- Replicate studies under identical conditions (e.g., cell line/passage number).
- Use positive controls (e.g., ciprofloxacin for antimicrobial assays) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., p-value adjustments for batch effects) .
Advanced: What computational methods support its preclinical development?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
